molecular formula C10H16O3S B15243134 2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid

2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B15243134
M. Wt: 216.30 g/mol
InChI Key: YNGMJACXEIEHHO-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-7-oxaspiro[35]nonane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and an oxaspiro ring system

Properties

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

2-methylsulfanyl-7-oxaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C10H16O3S/c1-14-10(8(11)12)6-9(7-10)2-4-13-5-3-9/h2-7H2,1H3,(H,11,12)

InChI Key

YNGMJACXEIEHHO-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC2(C1)CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. For example, the condensation of a bromoalkane with a thiol can lead to the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The spirocyclic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the spirocyclic ring under basic conditions.

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)-7-oxaspiro[3

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications .

Biological Activity

2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid (CAS Number: 1480367-89-2) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H16O3SC_{10}H_{16}O_3S, with a molecular weight of 216.30 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H16O3SC_{10}H_{16}O_3S
Molecular Weight216.30 g/mol
CAS Number1480367-89-2

Antimicrobial Properties

Recent studies indicate that compounds with spirocyclic structures often exhibit antimicrobial activity. The specific mechanisms by which this compound exerts its effects are still under investigation. However, preliminary data suggest that it may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.

Case Studies

  • Inhibition of Bacterial Growth : In a study examining various spiro compounds, it was found that derivatives similar to this compound showed significant inhibition against Gram-positive bacteria, indicating potential as an antibacterial agent .
  • Mechanism of Action : Research indicates that the compound may function through modulation of the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for virulence factor secretion . This modulation could lead to reduced pathogenicity and enhanced effectiveness of existing antibiotics.

Pharmacological Potential

The unique structure of this compound suggests potential applications in treating various conditions related to microbial infections and possibly other diseases linked to cellular signaling pathways.

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Studies focusing on:

  • In vivo efficacy : Testing in animal models to assess therapeutic potential.
  • Safety profile : Evaluating toxicity and side effects.
  • Synergistic effects : Investigating interactions with other antimicrobial agents.

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